molecular formula C9H6F2O4 B2985023 2-(Difluoromethoxy)-3-formylbenzoic acid CAS No. 2248375-55-3

2-(Difluoromethoxy)-3-formylbenzoic acid

Cat. No.: B2985023
CAS No.: 2248375-55-3
M. Wt: 216.14
InChI Key: AVVRLPISYCUYQR-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-formylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by formylation. The reaction conditions often include the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone, and formylating agents like formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and formylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

2-(Difluoromethoxy)-3-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The formyl group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)-3-formylbenzoic acid: Similar structure but with a trifluoromethoxy group.

    2-(Methoxy)-3-formylbenzoic acid: Similar structure but with a methoxy group.

    2-(Difluoromethoxy)-4-formylbenzoic acid: Similar structure but with the formyl group in a different position.

Uniqueness

2-(Difluoromethoxy)-3-formylbenzoic acid is unique due to the presence of both the difluoromethoxy and formyl groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and reactivity, while the formyl group provides a site for further chemical modifications .

Properties

IUPAC Name

2-(difluoromethoxy)-3-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)15-7-5(4-12)2-1-3-6(7)8(13)14/h1-4,9H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVRLPISYCUYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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